Lipophilicity and Polar Surface Area Differentiation: Pyrido[2,3-d]pyridazine-5,8-dione vs. 6,7-Dihydro Analog
The fully aromatic pyrido[2,3-d]pyridazine-5,8-dione (CAS 91533-15-2) exhibits substantially lower lipophilicity compared to its 6,7-dihydro reduced form (CAS 4430-77-7). The measured LogP for CAS 91533-15-2 is -0.301, whereas the 6,7-dihydro analog has a LogP of +0.436, representing a ΔLogP of approximately 0.74 units [1]. Additionally, the polar surface area (PSA) is 71.75 Ų for the oxidized form versus 79.13 Ų for the reduced form, reflecting the loss of two hydrogen-bond donor sites upon full aromatization . This shift from a hydrazide-type donor/acceptor system to an exclusively acceptor dione system alters solubility, membrane permeability predictions, and metal-ligand coordination geometry.
| Evidence Dimension | LogP (octanol-water partition coefficient) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = -0.301; PSA = 71.75 Ų (CAS 91533-15-2) |
| Comparator Or Baseline | 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione: LogP = +0.436; PSA = 79.13 Ų (CAS 4430-77-7) |
| Quantified Difference | ΔLogP = -0.737 (target is 0.74 log units more hydrophilic); ΔPSA = -7.38 Ų |
| Conditions | Computed physicochemical properties from chemical structure (XLogP and topological PSA); source databases Chem960 and Molbase |
Why This Matters
Researchers procuring a scaffold for lead optimization must select the correct redox form upfront, as a ~0.74 log unit difference in LogP significantly impacts predicted oral bioavailability, blood-brain barrier penetration, and formulation strategy.
- [1] Molbase. (2025). 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione (CAS 4430-77-7) – LogP and PSA Data. Retrieved from https://qiye.molbase.cn/ View Source
